Antiproliferative Potency in Lung Adenocarcinoma (A549) Cells: A Direct Comparison with Unsubstituted Quinoline-3-carboxylic Acid
5-Acetylquinoline-3-carboxylic acid demonstrates significant antiproliferative activity against A549 lung adenocarcinoma cells with an IC50 range of 1.29–2.13 µM . In contrast, the parent compound quinoline-3-carboxylic acid, when evaluated in the same cell line under comparable conditions, shows substantially weaker growth inhibition, with only modest cytotoxicity observed at higher concentrations [1]. This quantitative difference underscores the critical role of the 5-acetyl substitution in enhancing anticancer potency against this specific cell line.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 1.29–2.13 µM |
| Comparator Or Baseline | Quinoline-3-carboxylic acid (CAS 6480-68-8): Weak/minimal cytotoxicity in A549 |
| Quantified Difference | Target compound exhibits >10-fold increase in potency |
| Conditions | A549 human lung adenocarcinoma cell line, sulforhodamine B (SRB) assay |
Why This Matters
For researchers focused on lung cancer models, this potency differential directly influences experimental design and ensures the procurement of a compound with validated activity in the target cell line.
- [1] Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. View Source
